molecular formula C13H16N2O3S B5532094 ethyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

ethyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B5532094
M. Wt: 280.34 g/mol
InChI Key: AFUGCVBHMNHCIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate and related compounds typically involves multi-step chemical reactions. Key intermediates such as 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one are common in the synthesis routes. Various substituents can be attached to the core structure to generate potential antitumor agents, showcasing the versatility in the synthesis of thieno[2,3-d]pyrimidine derivatives (Gangjee et al., 2009).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines has been extensively studied using X-ray crystallography. These analyses reveal the presence of a "folate" mode binding within the thieno[2,3-d]pyrimidine ring, contributing to the compound's biological activities. The structure-activity relationship is crucial for understanding the interaction with biological targets and optimizing therapeutic efficacy (Gangjee et al., 2009).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, contributing to their wide range of applications. These reactions include alkylation, condensation, and cyclocondensation, leading to a diverse set of pharmacologically active compounds. Their reactivity plays a significant role in developing new therapeutic agents and understanding the mechanisms of action (Śladowska et al., 1990).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidine derivatives, such as solubility, melting points, and crystal structures, are essential for their practical application. These properties affect the compound's stability, formulation, and delivery in pharmaceutical contexts. Understanding the physical properties is crucial for designing compounds with optimal bioavailability and pharmacokinetics (Hu Yang, 2009).

Future Directions

The future directions for this compound could involve further exploration of its potential neuroprotective and anti-neuroinflammatory properties . Additionally, its antimicrobial activity could be further investigated .

properties

IUPAC Name

ethyl 5-methyl-4-oxo-3-propylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-4-6-15-7-14-11-9(12(15)16)8(3)10(19-11)13(17)18-5-2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUGCVBHMNHCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C(C1=O)C(=C(S2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-4-oxo-3-propylthieno[2,3-d]pyrimidine-6-carboxylate

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